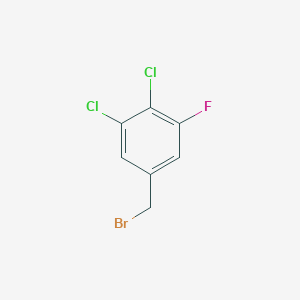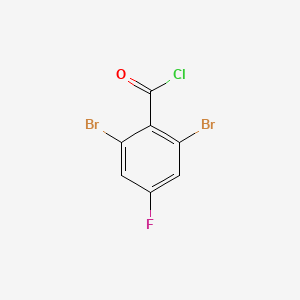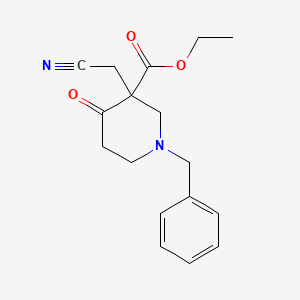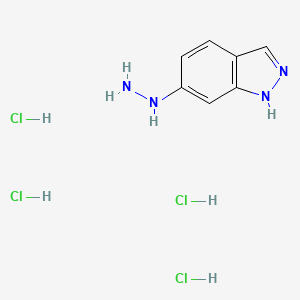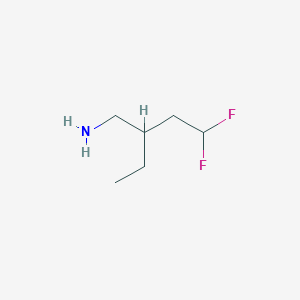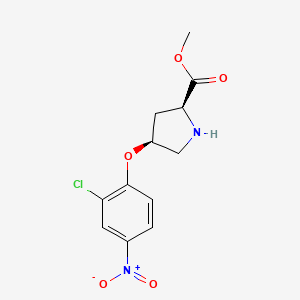
Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate
説明
Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate, also known as MCNP, is an organic compound that has been studied for its various applications in scientific research. It is a member of the nitro-aromatic family of compounds and has a molecular formula of C12H12ClN2O4. MCNP has been found to have a wide range of properties and applications, including its use as a synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and other organic compounds. In addition, MCNP has been studied for its potential use as a catalyst in various chemical reactions, as well as its potential use as a drug target.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Pyrrolidines : Pyrrolidines, which are significant due to their biological effects and applications in medicine, dyes, and agrochemicals, can be synthesized through [3+2] cycloaddition involving N-methyl azomethine ylide. This method shows the reaction's polar nature and its feasibility under mild conditions, leading to pyrrolidine derivatives with potential for further application in various fields (Żmigrodzka et al., 2022).
Nucleophilic Substitution in Synthesis : The nucleophilic substitution reactions involving o-nitrochlorobenzenes and methanethiolates, catalyzed by bases such as triethylamine or pyridine, are employed to prepare substituted methyl-o-nitrophenylsulfides. These reactions highlight the versatility of nitro compounds in synthesizing sulfur-containing derivatives, which have potential applications in various organic synthesis contexts (Dudová et al., 2002).
Advanced Organic Synthesis
[4+2] Annulation for Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in [4+2] annulation with N-tosylimines, catalyzed by organic phosphine. This process leads to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity. Such annulations are crucial for the efficient synthesis of complex nitrogen-containing heterocycles, which are valuable in drug development and materials science (Zhu et al., 2003).
Chemical Sensing and Materials Science
Chemo-sensing of Al3+ : Salicylaldehyde-based hydrazones exhibit "turn on" fluorescent responses towards Al3+, with variations in emission intensity and wavelength based on substituent effects. This property is utilized for the selective sensing of Al3+ ions in DMF/H2O mixtures, with potential applications in environmental monitoring and biological imaging. The selectivity towards Al3+ over other common metal ions, except for copper, underscores the potential of such compounds in the development of specific chemical sensors (Rahman et al., 2017).
特性
IUPAC Name |
methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O5/c1-19-12(16)10-5-8(6-14-10)20-11-3-2-7(15(17)18)4-9(11)13/h2-4,8,10,14H,5-6H2,1H3/t8-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQAJTXGFCGIAG-WPRPVWTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



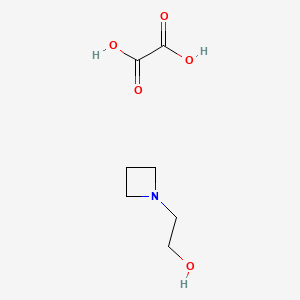
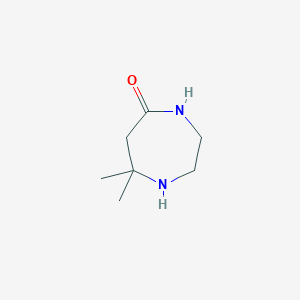
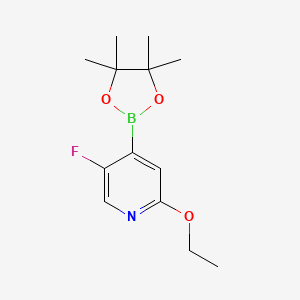
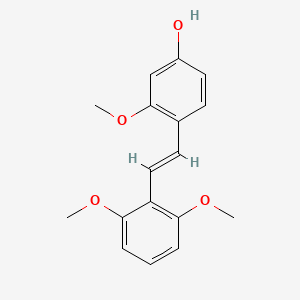
![2-[3-Fluoro-5-(trifluoromethyl)-2-pyridyl]thioacetamide](/img/structure/B1450079.png)

